molecular formula C21H15N3O2S3 B3015838 5-(furan-2-yl)-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 690644-97-4

5-(furan-2-yl)-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3015838
CAS No.: 690644-97-4
M. Wt: 437.55
InChI Key: ZXZKNVJBJKATRI-UHFFFAOYSA-N
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Description

The compound 5-(furan-2-yl)-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a thieno[2,3-d]pyrimidin-4-one derivative with three key substituents:

  • 5-(Furan-2-yl): A heteroaromatic furan group that may enhance π-π interactions in biological targets.
  • 2-(((2-Methylthiazol-4-yl)methyl)thio): A thioether-linked 2-methylthiazole group, which is frequently associated with kinase inhibition and antimicrobial activity.
  • 3-Phenyl: A hydrophobic phenyl group that likely improves membrane permeability.

Thieno[2,3-d]pyrimidin-4-one derivatives are known for their anticancer, antimicrobial, and anti-inflammatory properties, driven by their ability to interact with enzymes like kinases or DNA .

Properties

IUPAC Name

5-(furan-2-yl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2S3/c1-13-22-14(10-27-13)11-29-21-23-19-18(16(12-28-19)17-8-5-9-26-17)20(25)24(21)15-6-3-2-4-7-15/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZKNVJBJKATRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NC3=C(C(=CS3)C4=CC=CO4)C(=O)N2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thienopyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as thiourea and α-halocarbonyl compounds under basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid is coupled with a halogenated thienopyrimidine intermediate.

    Attachment of the Thiazole Ring: The thiazole moiety can be attached through a nucleophilic substitution reaction, where a thiazole derivative reacts with a suitable leaving group on the thienopyrimidine core.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenated intermediates can be used with nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the functional groups reduced.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, compounds with thienopyrimidine cores have shown potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The presence of the furan and thiazole rings may enhance these activities, making this compound a candidate for biological assays.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Thienopyrimidines have been studied for their anticancer, antiviral, and anti-inflammatory properties. The specific structure of this compound may offer unique interactions with biological targets.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one would depend on its specific biological target. Generally, such compounds may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.

    Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.

Comparison with Similar Compounds

Key Differences and Implications

Substituent Effects on Bioactivity: The target compound’s 2-methylthiazole group differentiates it from analogs like the 3-amino-2-methyl derivative , which may prioritize hydrogen bonding over hydrophobic interactions. The chromeno-pyrazolo-pyridinone derivative has a fused coumarin system, enabling fluorescence and DNA intercalation, whereas the target compound’s simpler structure may improve synthetic accessibility.

Synthetic Complexity: The target’s thioether linkage likely requires milder conditions (e.g., nucleophilic substitution) compared to the Pd-catalyzed cross-coupling used for fluorinated analogs . FeCl₃-SiO₂ catalysis in ethanol (75% yield) for the chromeno-pyrazolo derivative highlights the efficiency of solid-supported catalysts for complex heterocycles.

Physicochemical Properties: The morpholinomethylthiophene group in Example 76 improves water solubility, whereas the target’s phenyl and thiazole groups may increase logP, favoring blood-brain barrier penetration. The sulfanyl group in the thiophene-substituted analog could facilitate redox-mediated interactions, unlike the target’s stable thioether.

Research Findings and Trends

  • Anticancer Potential: Thieno[2,3-d]pyrimidin-4-one derivatives with aromatic substituents (e.g., furan, thiazole) show promise in targeting tyrosine kinases and topoisomerases .
  • Antimicrobial Activity : Thiazole and thiophene groups are associated with broad-spectrum antimicrobial effects, as seen in fluorinated pyrazolo[3,4-d]pyrimidines .
  • Synthetic Optimization : Catalytic methods (e.g., FeCl₃-SiO₂, Pd coupling) remain critical for achieving high yields in complex heterocycles .

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